molecular formula C19H20N2O4 B15206223 Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate

Cat. No.: B15206223
M. Wt: 340.4 g/mol
InChI Key: IDWLKEZLSSYNKK-KRWDZBQOSA-N
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Description

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is of significant interest in the field of organic chemistry due to its applications in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate involves the protection of the amino group in amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: These compounds use tert-butyloxycarbonyl (Boc) as a protecting group instead of Fmoc.

    Cbz-protected amino acids: These compounds use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoate is unique due to the stability and ease of removal of the Fmoc group. Unlike Boc and Cbz groups, the Fmoc group can be removed under mild basic conditions, making it particularly useful in solid-phase peptide synthesis .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H20N2O4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11,20H2,1H3,(H,21,23)/t17-/m0/s1

InChI Key

IDWLKEZLSSYNKK-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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